CAS registry number and supplier for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
CAS registry number and supplier for 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
An In-Depth Technical Guide to 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its Salts for Advanced Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Spirocyclic systems, characterized by two rings connected by a single common atom, have garnered significant attention for their ability to introduce three-dimensionality into otherwise planar molecules. This structural rigidity can enhance binding affinity and selectivity for biological targets. Among these, the 2-Thia-6-azaspiro[3.3]heptane scaffold represents a particularly valuable building block. Its oxidized form, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, is of growing interest as a bioisostere for commonly used motifs like morpholine and piperazine, offering a unique vector for exploring chemical space.[1][2]
This guide provides a comprehensive technical overview of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide and its hemioxalate salt, focusing on its identification, sourcing, and the fundamental chemistry underpinning its synthesis and application.
Compound Identification and Physicochemical Properties
A critical first step in working with any chemical entity is its unambiguous identification through the Chemical Abstracts Service (CAS) Registry Number. For the specific hemioxalate salt of the 2,2-dioxide, a dedicated CAS number is not readily found in major chemical databases. However, the CAS numbers for closely related and precursor compounds are well-documented. This is a common scenario for novel salt forms, where researchers often procure a more common salt (like a hydrochloride) or the free base and perform a salt exchange in-house.
The core structure is the 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide . Its most commonly cataloged salt is the hydrochloride.
| Identifier | 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | 2-Thia-6-azaspiro[3.3]heptane hemioxalate |
| CAS Registry Number | 1427388-39-3[3][4] | 1233143-48-0[5][6] |
| Molecular Formula | C5H10ClNO2S[4] | C12H20N2O4S2 (for a 2:1 complex)[6][7] |
| Molecular Weight | 183.66 g/mol [4] | 320.43 g/mol [6] |
| IUPAC Name | 2λ⁶-thia-6-azaspiro[3.3]heptane-2,2-dione;hydrochloride[4] | oxalic acid;bis(2-thia-6-azaspiro[3.3]heptane)[7] |
It is important for the researcher to note that the hemioxalate salt (CAS 1233143-48-0) corresponds to the unoxidized thia-azaspiro-heptane core. To obtain the desired 2,2-dioxide hemioxalate, one would typically start with a precursor that is then oxidized, or perform a salt swap on the 2,2-dioxide hydrochloride.
Chemical Structure
The structural representation of the target compound is crucial for understanding its stereochemistry and potential interactions.
Caption: Chemical structure of the components.
Commercial Sourcing and Procurement
Availability of starting materials is a key logistical consideration. While the specific 2,2-dioxide hemioxalate is not a common catalog item, the hydrochloride salt and the Boc-protected intermediate are available from several fine chemical suppliers. Researchers should verify the purity and specifications from the vendor's certificate of analysis upon receipt.
| Supplier | Related Compound | CAS Number | Notes |
| J&K Scientific | 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | 1427388-39-3[3] | A common salt form, suitable for conversion to other salts. |
| J&K Scientific | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide | 1291487-31-4[8] | A Boc-protected intermediate, useful for further synthetic elaboration. |
| Sapphire Bioscience | 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0[6] | The unoxidized hemioxalate salt. |
This list is not exhaustive and is intended for informational purposes. Availability and catalog numbers are subject to change.
Synthetic Strategy and Methodologies
The synthesis of 2-thia-6-azaspiro[3.3]heptane derivatives is a multi-step process that requires careful control of reaction conditions. While specific literature detailing the synthesis of the 2,2-dioxide hemioxalate is sparse, a general and logical synthetic pathway can be constructed based on established methods for creating similar spirocyclic systems.[9][10]
The overall strategy involves three key phases:
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Construction of the Spirocyclic Core : Building the foundational 2-thia-6-azaspiro[3.3]heptane ring system.
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Oxidation of the Thioether : Converting the sulfide to a sulfone.
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Salt Formation : Reacting the free base with oxalic acid to form the hemioxalate salt.
Workflow for Synthesis
Caption: General synthetic workflow.
Exemplary Protocol: Thioether Oxidation
This protocol describes the critical oxidation step, a common transformation in medicinal chemistry. The causality for choosing an oxidant like m-CPBA is its effectiveness at low temperatures and the relative ease of removing the m-chlorobenzoic acid byproduct.
Objective: To convert a protected 2-thia-6-azaspiro[3.3]heptane intermediate to its corresponding 2,2-dioxide.
Materials:
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tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (1 eq.)
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meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the starting thioether (1 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. The use of a non-polar aprotic solvent like DCM is standard for this oxidation.
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Oxidant Addition: Add m-CPBA (~2.2 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the sulfide to the sulfone.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate to neutralize the acidic byproduct (m-chlorobenzoic acid).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Workup - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and then with brine (1x). This ensures complete removal of acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the pure tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide.
Applications in Drug Development
The 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide scaffold is considered a "next-generation" bioisostere. Its rigid, three-dimensional structure can offer advantages over more flexible, traditional ring systems.
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Piperazine Bioisostere: In many contexts, this scaffold can replace a piperazine ring to improve metabolic stability and alter solubility, while maintaining the key nitrogen vector for target interaction.[11]
-
Improved Physicochemical Properties: The introduction of the sulfone group significantly increases the polarity of the molecule compared to the parent thioether, which can be used to tune properties like solubility and cell permeability.
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Novel Chemical Space: As a relatively underexplored scaffold, its use allows for the generation of novel intellectual property and the exploration of new interactions with biological targets.[2]
Conclusion
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate is a highly valuable, albeit specialized, building block for researchers in medicinal chemistry. While direct commercial availability of this specific salt form is limited, a clear path to its synthesis exists through the procurement of related intermediates like the hydrochloride salt or Boc-protected precursors. Understanding the CAS registry numbers of these related compounds is essential for proper sourcing. The synthetic protocols, particularly the oxidation of the thioether core, are robust and based on well-established chemical principles. The unique structural and physicochemical properties of this spirocyclic sulfone make it a compelling scaffold for the development of next-generation therapeutics.
References
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PubChem. 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. [Link]
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PubChem. 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. National Center for Biotechnology Information. [Link]
-
NextSDS. 2-Thia-6-azaspiro[3.3]heptane hemioxalate — Chemical Substance Information. [Link]
-
NextSDS. 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide — Chemical Substance Information. [Link]
-
Synlett. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]
-
Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]
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